molecular formula C14H28N2O2 B7933606 Ethyl-(4-methylamino-cyclohexyl)-carbamic acid tert-butyl ester

Ethyl-(4-methylamino-cyclohexyl)-carbamic acid tert-butyl ester

Cat. No.: B7933606
M. Wt: 256.38 g/mol
InChI Key: KZLJSRHVNFIZQB-UHFFFAOYSA-N
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Description

Ethyl-(4-methylamino-cyclohexyl)-carbamic acid tert-butyl ester is a synthetic compound that has garnered interest in various fields of research due to its unique chemical structure and properties. This compound is characterized by the presence of a tert-butyl ester group, which imparts specific reactivity patterns and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl-(4-methylamino-cyclohexyl)-carbamic acid tert-butyl ester typically involves the following steps:

    Formation of the cyclohexylamine derivative: Starting with cyclohexanone, the compound undergoes reductive amination with methylamine to form 4-methylamino-cyclohexanone.

    Carbamate formation: The 4-methylamino-cyclohexanone is then reacted with ethyl chloroformate in the presence of a base such as triethylamine to form the ethyl carbamate derivative.

    Esterification: Finally, the ethyl carbamate derivative is esterified with tert-butyl alcohol under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl-(4-methylamino-cyclohexyl)-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Substituted carbamates or amines.

Scientific Research Applications

Ethyl-(4-methylamino-cyclohexyl)-carbamic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Explored for its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl-(4-methylamino-cyclohexyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl-(4-methylamino-cyclohexyl)-carbamic acid tert-butyl ester can be compared with similar compounds such as:

    tert-Butyl (4-aminocyclohexyl)carbamate: Similar structure but lacks the ethyl group, leading to different reactivity and applications.

    tert-Butanesulfinamide: Used in asymmetric synthesis, highlighting the versatility of the tert-butyl group in different chemical contexts.

Properties

IUPAC Name

tert-butyl N-ethyl-N-[4-(methylamino)cyclohexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O2/c1-6-16(13(17)18-14(2,3)4)12-9-7-11(15-5)8-10-12/h11-12,15H,6-10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZLJSRHVNFIZQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCC(CC1)NC)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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